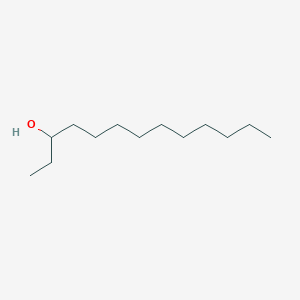
3-Tridecanol
Overview
Description
3-Tridecanol, also known as tridecan-3-ol, is a compound that falls under the group of fatty alcohols . It is commonly found as a colorless solid or oily liquid with a mild pleasant odor .
Synthesis Analysis
A functional methyl ketone biosynthetic pathway was constructed in Escherichia coli by over-expressing two genes from Solanum habrochaites: shmks2, encoding a 3-ketoacyl-ACP thioesterase, and shmks1, encoding a beta-decarboxylase . These enzymes enabled methyl ketone synthesis from 3-ketoacyl-ACP, an intermediate in the fatty acid biosynthetic cycle .Molecular Structure Analysis
The molecular formula of 3-Tridecanol is C13H28O . Its molecular weight is 200.3608 . The structure of 3-Tridecanol is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
3-Tridecanol is an alcohol. Flammable and/or toxic gases are generated by the combination of alcohols with alkali metals, nitrides, and strong reducing agents . They react with oxoacids and carboxylic acids to form esters plus water . Oxidizing agents convert them to aldehydes or ketones .Physical And Chemical Properties Analysis
3-Tridecanol has a molecular weight of 200.3608 . It is commonly found as a colorless solid or oily liquid with a mild pleasant odor .Scientific Research Applications
Microfiltration Applications : Scott et al. (1994) explored the microfiltration of organic solvent/water suspensions, using tridecanol as an example organic phase. This study suggests potential applications of tridecanol in filtration and separation processes (Scott et al., 1994).
Chemical Degradation Studies : Chagnes et al. (2011) investigated the chemical degradation of trioctylamine and 1-tridecanol in acidic sulfate media. This research may have implications for the understanding of tridecanol's stability and degradation in industrial processes (Chagnes et al., 2011).
Synthesis of Optically Active Compounds : Fukusaki et al. (1999) demonstrated the lipase-catalyzed kinetic resolution of 2,3-epoxy-1-tridecanol, which is crucial for the synthesis of optically active compounds like (+)-disparlure (Fukusaki et al., 1999).
Synthesis of Pheromone Intermediates : Li (2001) studied the synthesis of intermediates for sex pheromones of pine sawfly, using compounds like dimethyl 2 tridecanol. This work highlights tridecanol's role in synthesizing bioactive compounds (Li, 2001).
Catalysis and Chemical Synthesis : Yuki et al. (2013) demonstrated the use of tridecanol in tandem isomerization/hydroformylation/hydrogenation reactions, indicating its utility in complex chemical syntheses (Yuki et al., 2013).
Microbial Utilization and Degradation : Forney et al. (1967) studied the microbial degradation of compounds like 2-tridecanone into products including 2-tridecanol, indicating its relevance in biodegradation processes (Forney et al., 1967).
Drug Discovery : Kolb and Sharpless (2003) discussed the role of click chemistry in drug discovery, where compounds like 3-tridecanol can be utilized in bioconjugation reactions (Kolb & Sharpless, 2003).
Pharmaceutical Applications : Yu et al. (2016) described the use of tridecanol in the iron-catalysed tritiation of pharmaceuticals, highlighting its potential in drug development and radiolabeling (Yu et al., 2016).
Skin Penetration Enhancement : Noriko et al. (1988) investigated the effect of primary alcohols like tridecanol on the percutaneous absorption of indomethacin, suggesting applications in transdermal drug delivery (Noriko et al., 1988).
Food and Cosmetic Applications : Maximo et al. (2013) studied the solid-liquid equilibrium of triolein with fatty alcohols including tridecanol, relevant for the formulation of cosmetic, pharmaceutical, and food products (Maximo et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tridecan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h13-14H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSIDDOMEWFXBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871201 | |
| Record name | Tridecan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tridecanol | |
CAS RN |
10289-68-6 | |
| Record name | 3-Tridecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10289-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridecan-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010289686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridecan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridecan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



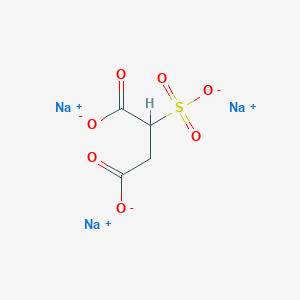
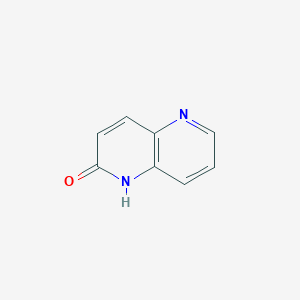
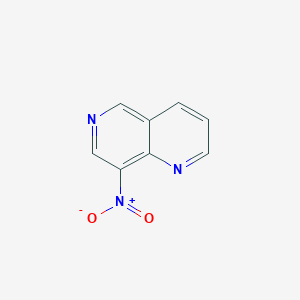
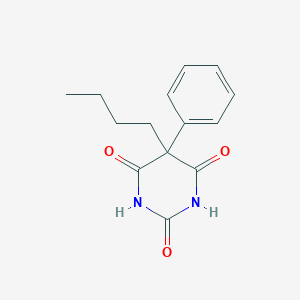
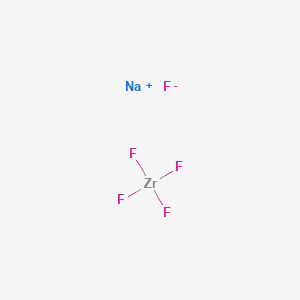

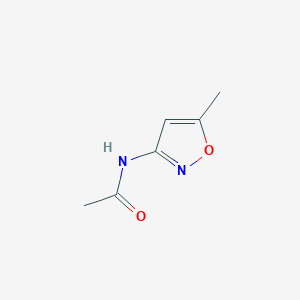
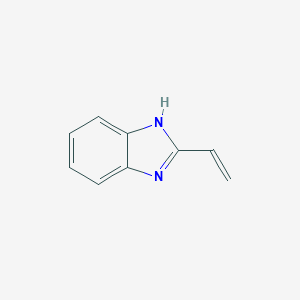
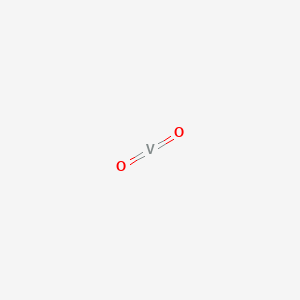
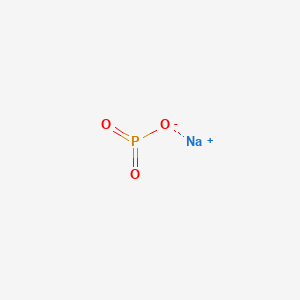
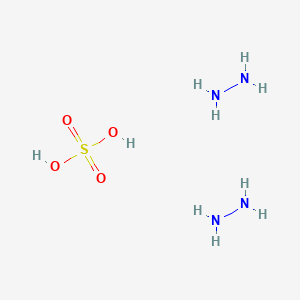
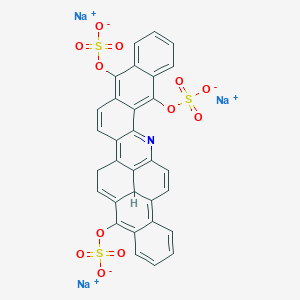
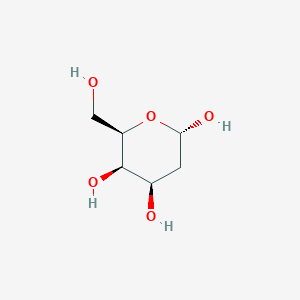
![2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B79965.png)